

In vitro vs. in vivo studies of "5-Nitropyridin-3-ol" biological effects

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Compound of Interest

Compound Name: 5-Nitropyridin-3-ol

Cat. No.: B065973

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An objective comparison of the in vitro and in vivo biological effects of novel compounds is crucial for advancing drug discovery and development. While direct experimental data on "5-Nitropyridin-3-ol" is limited in publicly available literature, it serves as a key building block in the synthesis of more complex, biologically active molecules. This guide focuses on a prominent derivative, the potent and orally available NAMPT (Nicotinamide Phosphoribosyltransferase) activator DS68702229, to illustrate the translational journey from laboratory assays to preclinical animal models.

Comparative Analysis of DS68702229: In Vitro vs. In Vivo Effects

DS68702229 is a benzoxazole derivative identified as a potent activator of NAMPT, the rate-limiting enzyme in the NAD⁺ salvage pathway.^[1] Activation of NAMPT is a promising therapeutic strategy for metabolic diseases like obesity and type 2 diabetes due to the central role of NAD⁺ in cellular energy metabolism.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of DS68702229.

Table 1: In Vitro Profile of DS68702229

Parameter	Species	Value	Description
NAMPT Activation	-	Potent	The compound effectively activates the NAMPT enzyme in biochemical assays. [1]
Pharmacokinetic Profile	Mouse	Excellent	The compound demonstrates a favorable pharmacokinetic profile in mice, suggesting good drug-like properties. [1]
Metabolic Stability	Human, Mouse	Not Specified	The percentage of the compound remaining after a 30-minute reaction with liver microsomes was determined, but specific values are not provided in the cited text. [1]
CYP Inhibition	Human	Not Specified	The percentage of inhibition by a 10 μ M concentration of the compound on various CYP isoforms was determined, but specific values are not provided in the cited text. [1]

Table 2: In Vivo Profile of DS68702229 in Diet-Induced Obese (DIO) Mice

Parameter	Dosage	Duration	Outcome
NAD+ Levels (Liver)	30 mg/kg (single dose)	24 hours	Significant increase vs. vehicle[1]
NAD+ Levels (Gastrocnemius)	30 mg/kg (single dose)	24 hours	Significant increase vs. vehicle[1]
NAD+ Levels (Soleus)	30 mg/kg (single dose)	24 hours	Significant increase vs. vehicle[1]
NAD+ Levels (Liver)	100 mg/kg (single dose)	24 hours	Significant increase vs. vehicle[1]
NAD+ Levels (Gastrocnemius)	100 mg/kg (single dose)	24 hours	Significant increase vs. vehicle[1]
NAD+ Levels (Soleus)	100 mg/kg (single dose)	24 hours	Significant increase vs. vehicle[1]
Body Weight	30 mg/kg (daily)	21 days	Continuous and significant decrease vs. vehicle[1]
Food Intake	30 mg/kg (daily)	21 days	No significant difference vs. vehicle[1]
Tolerability	30 mg/kg (daily)	21 days	Well tolerated, no overt toxicity observed[1]

Experimental Protocols

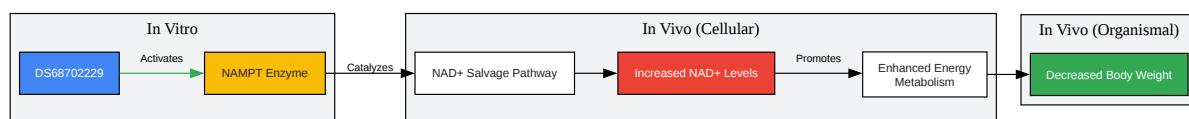
In Vitro Assays

Detailed protocols for the in vitro NAMPT activation, metabolic stability, and CYP inhibition assays are referenced in the source material but not fully detailed. These standard industry assays are crucial for establishing the initial pharmacological profile of a compound.

In Vivo Studies in DIO Mice

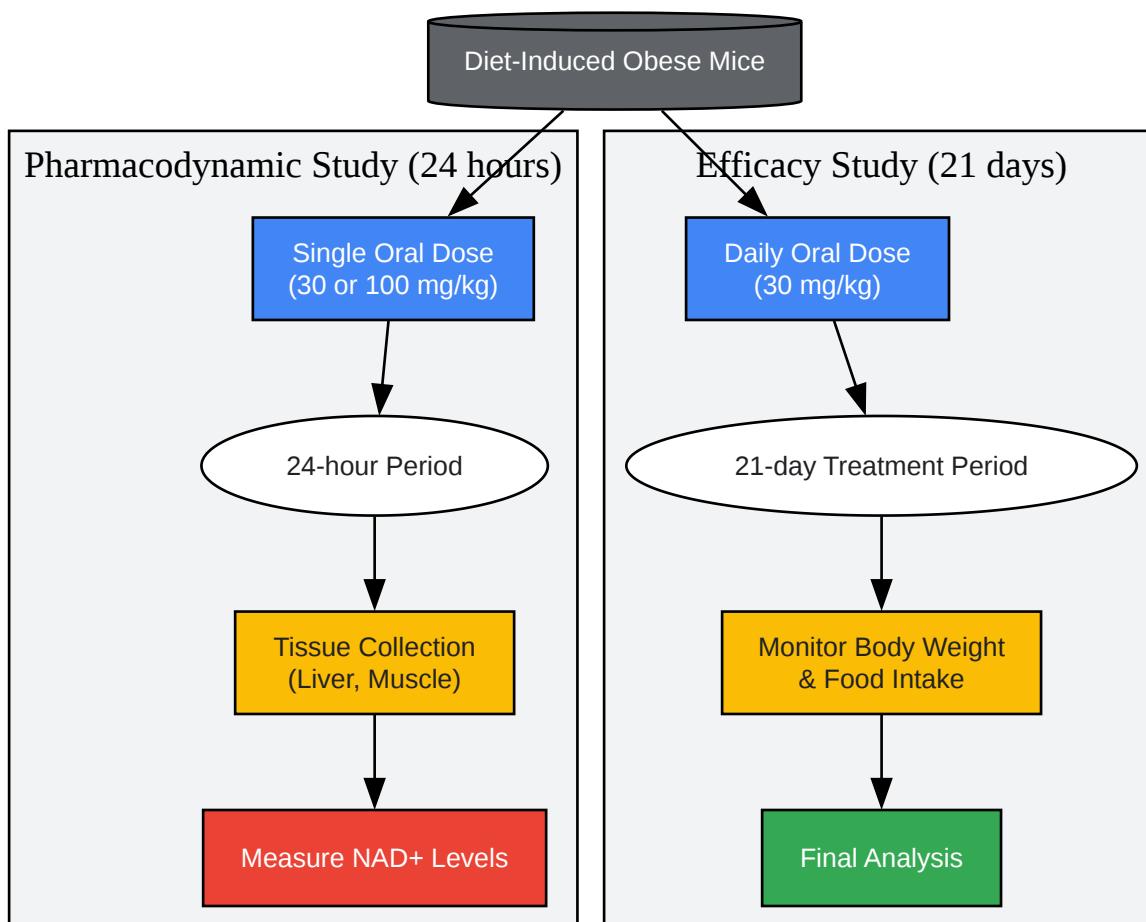
- Animal Model: 46-week-old male C57BL/6N diet-induced obese (DIO) mice were used for the studies.[1]
- Compound Formulation and Administration: DS68702229 was prepared as a suspension in 0.5% methylcellulose and administered orally.[1]
- NAD⁺ Level Measurement:
 - DIO mice were administered a single oral dose of DS68702229 (30 or 100 mg/kg) or vehicle.
 - After 24 hours, liver, gastrocnemius, and soleus tissues were collected.
 - NAD⁺ concentrations (nmol/g) in the tissues were measured.[1]
 - Statistical analysis was performed using Dunnett's test to compare with the vehicle control group.[1]
- Body Weight Efficacy Study:
 - DIO mice received a daily oral dose of DS68702229 (30 mg/kg) or vehicle for 21 days.
 - Body weight was monitored throughout the study.[1]
 - Cumulative food intake was also measured.[1]
 - Statistical significance was determined using a Student's t-test.[1]

Visualizations: Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of DS68702229 from in vitro activation to in vivo effects.

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Caption: Experimental workflow for in vivo studies of DS68702229 in DIO mice.

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References

- 1. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]
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